2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde
CAS No.:
Cat. No.: VC20134504
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8N2O2 |
|---|---|
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | 2-(hydroxymethyl)-3H-benzimidazole-5-carbaldehyde |
| Standard InChI | InChI=1S/C9H8N2O2/c12-4-6-1-2-7-8(3-6)11-9(5-13)10-7/h1-4,13H,5H2,(H,10,11) |
| Standard InChI Key | AYLLGDTXYDIBQC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1C=O)NC(=N2)CO |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a benzimidazole backbone, which consists of a benzene ring fused to an imidazole ring. The hydroxymethyl (-CH2OH) and carbaldehyde (-CHO) substituents at positions 2 and 5, respectively, introduce polar functional groups that enhance reactivity. The molecular formula is C9H8N2O2, with a molecular weight of 192.17 g/mol .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H8N2O2 |
| Molecular Weight | 192.17 g/mol |
| CAS Registry Number | 247128-20-7 |
| IUPAC Name | 2-(Hydroxymethyl)-1H-benzimidazole-5-carboxylic acid |
| SMILES | C1=CC2=C(C=C1C(=O)O)NC(=N2)CO |
The imidazole ring adopts a planar conformation, while the hydroxymethyl group exhibits rotational flexibility, influencing molecular interactions . X-ray crystallography of analogous compounds reveals dihedral angles between substituents ranging from 67° to 85°, suggesting moderate steric hindrance .
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H stretch) confirm the presence of carbaldehyde and hydroxymethyl groups .
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Nuclear Magnetic Resonance (NMR):
Synthesis and Optimization
Conventional Synthetic Routes
The compound is typically synthesized via condensation reactions. A widely used method involves:
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Step 1: Reacting 4-amino-3-nitrobenzoic acid with glycolic acid under acidic conditions to form the benzimidazole core .
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Step 2: Oxidative dehydrogenation using MnO2 to introduce the carbaldehyde group .
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Acid-catalyzed condensation | 65 | 98 | 12 |
| Microwave-assisted | 82 | 99 | 4 |
Microwave-assisted synthesis reduces reaction time by 66% while improving yield, attributed to uniform heating and reduced side reactions .
Industrial-Scale Production
Industrial protocols prioritize solvent recovery and catalyst reuse. A patent-pending method employs:
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water (0.2 g/L at 25°C) but highly soluble in polar aprotic solvents like DMSO (>50 g/L). Stability studies indicate decomposition above 200°C, with a half-life of 6 months under ambient storage .
Reactivity Profile
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Oxidation: Treatment with KMnO4 in acidic media yields 2-(hydroxymethyl)-1H-benzimidazole-5-carboxylic acid .
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Reduction: NaBH4 reduces the carbaldehyde to a primary alcohol, forming 2,5-bis(hydroxymethyl)-1H-benzimidazole .
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Nucleophilic Substitution: Reacts with amines to form Schiff bases, a key step in drug conjugate synthesis .
Applications in Research and Industry
Pharmaceutical Development
The compound serves as a precursor for kinase inhibitors and antimicrobial agents. In a 2024 study, derivatives showed IC50 values of 0.8 μM against Staphylococcus aureus, comparable to vancomycin .
Materials Science
Functionalized benzimidazoles enhance the performance of organic light-emitting diodes (OLEDs). A 2025 report demonstrated a 15% increase in luminescence efficiency when the compound was incorporated into emissive layers .
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